molecular formula C28H50N2O6S2 B15196372 Naphthalenedisulfonic acid, diisononyl-, diammonium salt CAS No. 63568-37-6

Naphthalenedisulfonic acid, diisononyl-, diammonium salt

Cat. No.: B15196372
CAS No.: 63568-37-6
M. Wt: 574.8 g/mol
InChI Key: QGJVRAZGEFPSQC-UHFFFAOYSA-N
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Description

Naphthalenedisulfonic acid, diisononyl-, diammonium salt is a chemical compound that belongs to the class of naphthalenedisulfonic acids. These compounds are characterized by the presence of two sulfonic acid groups attached to a naphthalene ring. The diisononyl- and diammonium groups further modify the chemical structure, making it unique in its properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalenedisulfonic acid, diisononyl-, diammonium salt typically involves the sulfonation of naphthalene. This process can be carried out using oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid groups. The reaction is as follows:

C10H8+2SO3C10H6(SO3H)2\text{C}_{10}\text{H}_{8} + 2\text{SO}_{3} \rightarrow \text{C}_{10}\text{H}_{6}(\text{SO}_{3}\text{H})_{2} C10​H8​+2SO3​→C10​H6​(SO3​H)2​

Subsequently, the diisononyl and diammonium groups are introduced through further chemical reactions, which may involve the use of specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Naphthalenedisulfonic acid, diisononyl-, diammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide compounds.

Scientific Research Applications

Naphthalenedisulfonic acid, diisononyl-, diammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: The compound can be used in biochemical assays and as a staining agent for certain biological samples.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalenedisulfonic acid, diisononyl-, diammonium salt involves its interaction with specific molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their function. The diisononyl and diammonium groups may also play a role in modulating the compound’s activity by influencing its solubility and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene-1,5-disulfonic acid
  • Naphthalene-2,6-disulfonic acid
  • Naphthalene-1,3,5-trisulfonic acid

Uniqueness

Naphthalenedisulfonic acid, diisononyl-, diammonium salt is unique due to the presence of the diisononyl and diammonium groups, which impart distinct chemical and physical properties. These modifications can enhance the compound’s solubility, stability, and reactivity compared to other naphthalenedisulfonic acids.

Properties

CAS No.

63568-37-6

Molecular Formula

C28H50N2O6S2

Molecular Weight

574.8 g/mol

IUPAC Name

diazanium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate

InChI

InChI=1S/C28H44O6S2.2H3N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);2*1H3

InChI Key

QGJVRAZGEFPSQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[NH4+].[NH4+]

Origin of Product

United States

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